

Technical Support Center: Optimizing N-dodecyl-pSar25 in Lipid Nanoparticle Formulations

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Compound of Interest		
Compound Name:	N-dodecyl-pSar25	
Cat. No.:	B15591769	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of **N-dodecyl-pSar25** in lipid nanoparticle (LNP) formulations for mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is N-dodecyl-pSar25 and what is its role in LNP formulations?

N-dodecyl-pSar25 is a polysarcosine (pSar) lipid. In LNP formulations, it serves as an alternative to polyethylene glycol (PEG)-conjugated lipids.[1][2] Its primary role is to provide a hydrophilic shell to the LNP, which offers steric stabilization. This stabilization is crucial for preventing particle aggregation during formulation and storage.[3][4] Additionally, pSar lipids can help control the particle size and have been investigated for their potential to reduce the immunogenicity sometimes associated with PEGylated lipids.[1][3]

Q2: Why should I consider using **N-dodecyl-pSar25** instead of a PEGylated lipid?

While PEGylated lipids are the standard for stabilizing LNPs, they have been associated with the generation of anti-PEG antibodies, which can lead to accelerated blood clearance upon repeated administration and potential hypersensitivity reactions.[1][3] Polysarcosine lipids like **N-dodecyl-pSar25** are being explored as a biocompatible and biodegradable alternative that







may evade this anti-PEG immune response while maintaining or even enhancing mRNA delivery efficiency and offering a better safety profile.[1][4]

Q3: What is a typical molar percentage for **N-dodecyl-pSar25** in an LNP formulation?

The optimal molar percentage of **N-dodecyl-pSar25** is formulation-dependent but is typically in the range of 1.5 mol% to 1.6 mol%, replacing the PEG-lipid component in established formulations.[5] For example, in SM-102 based LNPs, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar lipid) has been used successfully.[5] For ALC-0315 based LNPs, a molar ratio of 46.3:9.4:42.7:1.6 has been reported.[5]

Q4: How does the concentration of **N-dodecyl-pSar25** affect LNP properties?

The concentration and structure of the pSar lipid can significantly influence the physicochemical properties of LNPs, including:

- Particle Size and Polydispersity Index (PDI): The molar fraction and the polymer chain length
 of the pSar lipid can be varied to control the final particle size.[4][6] In some cases, singletailed pSar lipids have been shown to form larger particles compared to their double-tailed
 counterparts.[7]
- Encapsulation Efficiency: The concentration of the pSar lipid can impact the efficiency of mRNA encapsulation. While often high (80-90%), some pSar lipid-containing formulations have shown slightly lower encapsulation efficiencies.[5]
- Transfection Efficiency: The amount of pSar lipid can modulate the transfection potency of the LNP. Interestingly, for some pSar-LNP formulations, luciferase expression has been observed to increase with a higher pSar lipid content.[6]

Troubleshooting Guide

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Issue	Potential Causes	Recommended Solutions
Large Particle Size (>200 nm) or High PDI (>0.2)	Suboptimal pSar-lipid concentration: The molar ratio of N-dodecyl-pSar25 may be too high or too low. Lipid tail mismatch: Some single-tailed pSar lipids have been reported to form larger particles.[7] Issues with formulation process: Inefficient mixing or suboptimal flow rates in microfluidic systems.	Optimize Molar Ratio: Screen a range of N-dodecyl-pSar25 concentrations (e.g., 1-5 mol%) to find the optimal ratio for your specific lipid composition. Evaluate Lipid Structure: If using a single-tailed pSar lipid like N-dodecyl-pSar25 results in large particles, consider testing a double-tailed pSar lipid (e.g., DMG-pSar25) which has been shown to form smaller particles.[7] Optimize Formulation Parameters: Ensure proper functioning of the microfluidic mixing device and optimize the total flow rate and the flow rate ratio of the lipid and aqueous phases.[5]
Low mRNA Encapsulation Efficiency (<80%)	Incorrect N/P ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA may not be optimal. Suboptimal pSarlipid concentration: The concentration of N-dodecylpSar25 might be interfering with the encapsulation process.	Adjust N/P Ratio: Optimize the N/P ratio for your specific ionizable lipid and mRNA. Ratios of 5:1 or 6:1 are common starting points.[3][8] Titrate pSar-lipid Concentration: Test different molar percentages of N-dodecyl-pSar25 to see if a lower or higher concentration improves encapsulation without compromising particle stability.
Poor Transfection Efficiency	Suboptimal LNP formulation: The overall lipid composition,	Screen Formulations: Systematically vary the molar

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	including the N-dodecyl-	ratios of all lipid components,	
	pSar25 concentration, may not	including the ionizable lipid,	
	be ideal for cellular uptake and	helper lipid, cholesterol, and N-	
	endosomal escape. pSar chain	dodecyl-pSar25. Confirm pSar	
	length: Longer pSar chains	Chain Length: Ensure the pSar	
	have been shown to decrease	chain length (e.g., 25 repeat	
	transfection efficiency.[5]	units) is appropriate. Shorter	
		pSar chains may lead to better	
		delivery efficiency.[5]	
		Increase pSar-lipid	
		Concentration: Consider	
	Insufficient steric stabilization:	slightly increasing the molar	
	The concentration of N-	percentage of N-dodecyl-	
	dodecyl-pSar25 may be too	pSar25 to enhance steric	
LNP Aggregation During	low to provide an adequate	shielding. Optimize Storage	
Storage	hydrophilic shield. Improper	Conditions: Store LNPs at 4°C	
	storage buffer or temperature:	in a suitable buffer.	
	The buffer conditions may not	Lyophilization with	
	be optimal for LNP stability.	cryoprotectants can also be	
		explored for long-term stability.	
		[9]	

Quantitative Data Summary

Table 1: Physicochemical Properties of LNPs with pSar-Lipids vs. PEG-Lipids.



LNP Type (lonizable Lipid)	Stealth Lipid (1.5- 1.6 mol%)	Particle Size (nm)	PDI	Encapsulati on Efficiency (%)	Zeta Potential (mV)
ALC-0315	C18-pSar25	>200	~0.2	80-90	~ -5
ALC-0315	DMG-pSar25	~100	~0.1	80-90	~ -5
ALC-0315	DOPE- pSar25	~80	~0.1	~70	~ -5
SM-102	DMG-pSar25	~100	~0.1	80-90	~ +5
SM-102	DOPE- pSar25	~80	~0.1	80-90	~ +5

Data compiled from a study by Kang et al. (2024), which investigated various pSar-lipids as direct replacements for PEG-lipids in established LNP formulations.[5]

Experimental Protocols

Protocol 1: Formulation of N-dodecyl-pSar25 containing LNPs via Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device.

- Preparation of Lipid Stock Solution:
 - Dissolve the ionizable lipid, DSPC, cholesterol, and N-dodecyl-pSar25 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[5]
 - The total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system.
- Preparation of Aqueous mRNA Solution:
 - Dissolve the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[10]
 This low pH ensures that the ionizable lipid is positively charged to facilitate complexation



with the negatively charged mRNA.

- Microfluidic Mixing:
 - Set up the microfluidic mixing device (e.g., NanoAssemblr).
 - Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
 - Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[5] The rapid mixing in the microchannels facilitates the self-assembly of the LNPs.
- Purification and Buffer Exchange:
 - Dialyze the resulting LNP solution against a storage buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.[5][10] This neutralizes the surface charge of the LNPs.
 - The LNPs can be concentrated if necessary using an ultrafiltration device (e.g., Amicon Ultra-15, 100 kDa MWCO).[10]

Protocol 2: Characterization of LNPs

- Size and Polydispersity Index (PDI) Measurement:
 - Dilute the LNP sample in the storage buffer.
 - Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[11]
- Zeta Potential Measurement:
 - Dilute the LNP sample in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to minimize the influence of the storage buffer's ionic strength.[10]
 - Measure the surface charge using the DLS instrument.
- mRNA Encapsulation Efficiency Quantification:



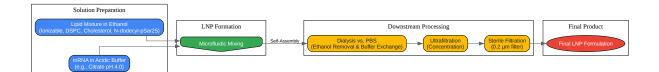


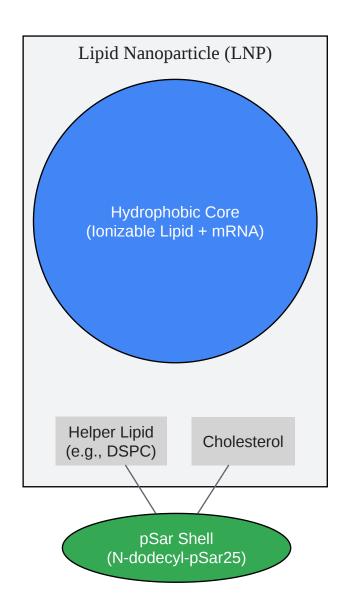


- Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.[1]
- Measure the fluorescence of the LNP sample before and after adding a detergent (e.g.,
 1% Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.
- The encapsulation efficiency is calculated as: ((Total Fluorescence Free mRNA Fluorescence) / Total Fluorescence) * 100.

Visualizations







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